molecular formula C11H7Cl2NO B6368000 6-(2,5-Dichlorophenyl)-2-hydroxypyridine, 95% CAS No. 1111110-59-8

6-(2,5-Dichlorophenyl)-2-hydroxypyridine, 95%

Cat. No. B6368000
M. Wt: 240.08 g/mol
InChI Key: OVPKITRVLVIETP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2,5-Dichlorophenyl)-2-hydroxypyridine (6-DCPH) is an important molecule in the field of synthetic organic chemistry. It is an aromatic heterocyclic compound that has been used in a variety of scientific applications including medicinal chemistry, material science, and drug design. 6-DCPH is a hydroxylated derivative of 2,5-dichlorophenol, which is a common industrial chemical used in the production of dyes, paints, and adhesives. 6-DCPH is a versatile molecule that has many potential uses due to its unique structure and properties.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 6-(2,5-Dichlorophenyl)-2-hydroxypyridine involves the reaction of 2,5-dichloropyridine with 2-chlorophenylboronic acid in the presence of a palladium catalyst to form 6-(2,5-dichlorophenyl)-2-chloropyridine. This intermediate is then reacted with sodium hydroxide and hydrogen peroxide to form the final product, 6-(2,5-Dichlorophenyl)-2-hydroxypyridine.

Starting Materials
2,5-dichloropyridine, 2-chlorophenylboronic acid, palladium catalyst, sodium hydroxide, hydrogen peroxide

Reaction
Step 1: 2,5-dichloropyridine is reacted with 2-chlorophenylboronic acid in the presence of a palladium catalyst to form 6-(2,5-dichlorophenyl)-2-chloropyridine., Step 2: 6-(2,5-dichlorophenyl)-2-chloropyridine is then reacted with sodium hydroxide and hydrogen peroxide to form 6-(2,5-Dichlorophenyl)-2-hydroxypyridine.

Mechanism Of Action

The exact mechanism of action of 6-(2,5-Dichlorophenyl)-2-hydroxypyridine, 95% is not well understood. However, it is believed that it may act as an inhibitor of enzymes involved in drug metabolism. It has also been proposed that 6-(2,5-Dichlorophenyl)-2-hydroxypyridine, 95% may act as an agonist or antagonist of certain receptors in the body, such as those involved in the regulation of blood pressure.

Biochemical And Physiological Effects

The biochemical and physiological effects of 6-(2,5-Dichlorophenyl)-2-hydroxypyridine, 95% have not been extensively studied. However, it has been shown to have some effects on the activity of certain enzymes involved in drug metabolism. It has also been shown to have some effects on the activity of certain receptors in the body, such as those involved in the regulation of blood pressure.

Advantages And Limitations For Lab Experiments

The main advantage of using 6-(2,5-Dichlorophenyl)-2-hydroxypyridine, 95% in laboratory experiments is its relatively low cost and ease of synthesis. It is also a relatively stable compound that is not easily degraded in the presence of heat or light. However, it is important to note that 6-(2,5-Dichlorophenyl)-2-hydroxypyridine, 95% is a potentially hazardous compound and should be handled with care.

Future Directions

The potential applications of 6-(2,5-Dichlorophenyl)-2-hydroxypyridine, 95% are still being explored. Further research is needed to better understand its mechanism of action and biochemical and physiological effects. Additionally, more research is needed to explore the potential uses of 6-(2,5-Dichlorophenyl)-2-hydroxypyridine, 95% in drug design, material science, and other scientific fields. Finally, further research is needed to develop safer and more efficient methods for synthesizing 6-(2,5-Dichlorophenyl)-2-hydroxypyridine, 95%.

Scientific Research Applications

6-(2,5-Dichlorophenyl)-2-hydroxypyridine, 95% has been used in a variety of scientific research applications. It has been used as a model compound for studying the mechanism of action of drugs, as a starting material for synthesizing other compounds, and as a reagent in organic synthesis. 6-(2,5-Dichlorophenyl)-2-hydroxypyridine, 95% has also been used in the study of biochemical and physiological effects of drugs, in the design of new drugs, and in the study of drug metabolism and pharmacokinetics.

properties

IUPAC Name

6-(2,5-dichlorophenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO/c12-7-4-5-9(13)8(6-7)10-2-1-3-11(15)14-10/h1-6H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVPKITRVLVIETP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80683037
Record name 6-(2,5-Dichlorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,5-Dichlorophenyl)pyridin-2(1H)-one

CAS RN

1111110-59-8
Record name 6-(2,5-Dichlorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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